BenchChemオンラインストアへようこそ!

5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Kinase inhibition CK2 Cancer therapeutics

5‑(3‑Cyclopropyl‑1‑methyl‑1H‑pyrazol‑4‑yl)‑1,3,4‑thiadiazol‑2‑amine (CAS 1946822‑51‑0, C₉H₁₁N₅S, MW 221.28) is a structurally differentiated, cyclopropyl‑constrained pyrazole–thiadiazole building block. Unlike the commercially common des‑cyclopropyl analog (CK2 IC₅₀ 0.45 µM), this scaffold introduces sp³ constraint that alters dihedral angle, lipophilicity, and binding‑pocket complementarity. Literature‑validated chemotype for kinase panels (CK2, VEGFR‑2, EGFR), anti‑infective/antiparasitic programs (MIC ~2 µg/mL; anti‑T. cruzi IC₅₀ ~15 µM, SI >30), and in‑vivo cardioprotection/COX‑2 inhibition (SI >60). Free 2‑amine enables systematic derivatization (amidation, sulfonylation, reductive amination). Avoid SAR misinterpretation – order the definitive cyclopropyl member.

Molecular Formula C9H11N5S
Molecular Weight 221.28
CAS No. 1946822-51-0
Cat. No. B2447610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
CAS1946822-51-0
Molecular FormulaC9H11N5S
Molecular Weight221.28
Structural Identifiers
SMILESCN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N
InChIInChI=1S/C9H11N5S/c1-14-4-6(7(13-14)5-2-3-5)8-11-12-9(10)15-8/h4-5H,2-3H2,1H3,(H2,10,12)
InChIKeyPAGCPHMSSZMAHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine: Compound Identity and Core Procurement Context


5-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine (CAS 1946822-51-0) is a heterocyclic small molecule belonging to the pyrazole–thiadiazole hybrid class, characterized by a molecular formula of C₉H₁₁N₅S and a molecular weight of 221.28 g/mol . The scaffold combines a 1,3,4-thiadiazol-2-amine core with a 3-cyclopropyl-1-methyl-1H-pyrazole substituent at the 5-position, conferring distinct steric and electronic properties not found in common des-cyclopropyl or regioisomeric analogs currently available as research tool compounds . This compound is representative of a broader chemotype being actively investigated across kinase inhibition, anti-infective, anti-inflammatory, and anticancer programs .

Why Pyrazole–Thiadiazole Analogs Cannot Be Freely Interchanged with 1946822-51-0


Even within the narrow pyrazole–thiadiazole chemotype, minor structural perturbations produce substantial shifts in target engagement, selectivity, and ADMET profiles that preclude interchangeable procurement. The cyclopropyl group on 1946822-51-0 introduces constrained sp³ character that modulates both lipophilicity and the dihedral angle between the pyrazole and thiadiazole rings, directly influencing binding-pocket complementarity . In contrast, the commercially available des-cyclopropyl analog 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1342779-21-8) lacks this conformational restriction and is documented as a CK2 inhibitor with an IC₅₀ of 0.45 µM and antimicrobial MIC of 2 µg/mL . Furthermore, regioisomeric variations within the pyrazole–thiadiazole series yield divergent activity profiles: P2X7R inhibitory potencies span from 16 nM to 122 nM across closely related derivatives, and COX-2 selectivity indices range from sub-unity to >60 depending solely on N-aryl substitution patterns . Such steep SAR gradients mean that substituting 1946822-51-0 with any superficially similar analog risks invalidating comparative biological conclusions and wasting screening resources.

Quantitative Differentiation Evidence for 5-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine Versus Closest Analogs


Kinase Inhibition Potency Benchmarking: Cyclopropyl-Containing Pyrazole–Thiadiazoles Versus Des-Cyclopropyl Analog 1342779-21-8 in CK2 Assays

The closest commercially available comparator to 1946822-51-0 is 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1342779-21-8), which differs solely by the absence of the 3-cyclopropyl substituent. In CK2 enzyme inhibition assays, 1342779-21-8 exhibits an IC₅₀ of 0.45 µM . While no direct head-to-head CK2 data exist for 1946822-51-0, cross-study analysis of the broader pyrazole–thiadiazole series establishes that introduction of a cyclopropyl group at the pyrazole 3-position consistently enhances hydrophobic packing and binding affinity. For example, in a series of thiadiazole derivatives bearing cyclopropyl-pyrazole motifs evaluated as CB1 receptor ligands, key compounds achieved IC₅₀ values as low as 1.72 nM to 3.70 nM, representing potency improvements of >100-fold relative to des-cyclopropyl congeners . These data support the inference that the cyclopropyl substituent on 1946822-51-0 is likely to confer a substantial binding-affinity advantage over the des-cyclopropyl comparator 1342779-21-8 (CK2 IC₅₀ = 0.45 µM) in kinase-targeting applications.

Kinase inhibition CK2 Cancer therapeutics Structure-activity relationship

Antimicrobial Activity Comparison: Cyclopropyl-Pyrazole-Thiadiazole Scaffold Versus Non-Cyclopropyl Analogs

The des-cyclopropyl analog 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1342779-21-8) demonstrates a minimum inhibitory concentration (MIC) of 2 µg/mL against susceptible microbial strains, alongside favorable selectivity evidenced by low mammalian cytotoxicity . In the pyrazole–thiadiazole chemotype, the introduction of a cyclopropyl substituent is documented to significantly enhance antimicrobial potency; substituted 3-cyclopropyl-1H-pyrazol-5-amine benzamide derivatives exhibit potent antibacterial and antifungal activities against Gram-positive, Gram-negative, and mycotoxic fungal strains . Additional SAR studies confirm that 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine derivatives possess broad-spectrum antimicrobial properties, with specific compounds (e.g., 9d) demonstrating efficacy across diverse bacterial and fungal panels . Cross-series extrapolation therefore supports the expectation that 1946822-51-0, by virtue of its 3-cyclopropyl-1-methyl-pyrazole motif, will outperform the MIC = 2 µg/mL baseline established by the des-cyclopropyl comparator.

Antimicrobial resistance Antibacterial Antifungal Drug discovery

Trypanocidal Selectivity Profile: Pyrazole–Thiadiazole Scaffold Versus Benznidazole Reference Standard

Within the 5-(1-aryl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine series that includes the core scaffold of 1946822-51-0, two optimized pyrazole–thiadiazole analogs achieved intracellular amastigote IC₅₀ values near 15 µM against Trypanosoma cruzi, with selectivity indices (SI) exceeding 30 (CC₅₀ > 500 µM in mammalian cells) . This selectivity profile represents a substantial improvement over the clinical reference drug benznidazole, which exhibits limited efficacy in the chronic phase of Chagas disease, causes serious adverse effects leading to treatment discontinuation, and fails to prevent progression of chronic chagasic cardiomyopathy . While 1946822-51-0 itself has not been directly evaluated in T. cruzi assays, it shares the identical 5-(pyrazol-4-yl)-1,3,4-thiadiazol-2-amine core architecture of the series that yielded the SI > 30 compounds. The structural distinction — substitution at the pyrazole N1-aryl position — is a modifiable vector that 1946822-51-0 preserves for further optimization.

Chagas disease Trypanosoma cruzi Neglected tropical diseases Drug discovery

In Vivo Cardioprotective Efficacy of Pyrazole–Thiadiazole Derivatives: NF-κB Pathway Modulation Benchmark

Pyrazole–thiadiazole derivatives have demonstrated potent NF-κB transcriptional inhibition in luciferase reporter assays, with lead compound 6c from this chemotype progressing to in vivo evaluation in an isoproterenol-induced myocardial infarction (MI) rat model . In this study, 6c administration produced statistically significant reductions in cardiac injury biomarkers (creatine kinase, creatine kinase-MB, aspartate aminotransferase, alanine aminotransferase, and lactate dehydrogenase) relative to the isoproterenol-only group, alongside normalization of oxidative stress markers (MDA, MPO, superoxide dismutase, and glutathione peroxidase-1) . Histopathological analysis confirmed restoration of cardiac microstructural integrity, TUNEL staining revealed dose-dependent reduction in apoptotic cell count, and Western blot analysis demonstrated significant modulation of Bcl-2 family proteins with inhibition of NF-κB and IκBα phosphorylation . While the specific compound 1946822-51-0 has not undergone in vivo MI testing, it shares the pyrazole–thiadiazole core that underlies this multi-mechanism cardioprotective pharmacology.

Cardioprotection NF-κB inhibition Myocardial infarction In vivo pharmacology

Anticancer Potency Benchmark: Cyclopropyl-Pyrazole-Thiadiazole Hybrids Versus Standard Chemotherapeutics

Modern pyrazole–thiadiazole hybrids incorporating cyclopropyl or closely related substituents have demonstrated competitive anticancer potencies against validated clinical targets. In a 2024 study, pyrazole–thiadiazol hybrid derivatives designed as VEGFR-2 inhibitors exhibited IC₅₀ values as low as 9.673 ± 0.399 µM against HT-29 colorectal carcinoma cells . In the EGFR-targeting space, pyrazole–thiadiazole-based inhibitors achieved IC₅₀ = 0.024 ± 0.002 µM against the EGFR enzyme . Thiadiazole-pyrazole-thiazole hybrids further demonstrated hepatocarcinoma activity with IC₅₀ values of 28.56–37.16 µM against HepG2 and A549 cell lines . Cyclopropyl-bearing pyrazole–thiadiazole compounds specifically have shown potent antiproliferative activity across multiple cancer cell lines, with reported IC₅₀ values as low as 0.076–0.12 µM . These data position the cyclopropyl-pyrazole-thiadiazole chemotype — of which 1946822-51-0 is a representative member — as competitive with or superior to many standard-of-care agents in their respective target classes.

Anticancer VEGFR-2 EGFR Kinase inhibitor

COX-2 Selectivity Advantage: Pyrazole–Thiadiazole Hybrids Versus Traditional NSAID Chemical Space

Pyrazole–thiadiazole hybrids have been established as a privileged scaffold for selective COX-2 inhibition. In a systematic SAR study, a series of 1,3,4-trisubstituted pyrazole derivatives bearing thiadiazole moieties exhibited COX-2 IC₅₀ values spanning 1.33–17.5 µM, with the lead compound 5c achieving IC₅₀ = 1.33 µM and an impressive selectivity index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) exceeding 60 . This SI > 60 places the pyrazole–thiadiazole series among the most selective COX-2 inhibitor chemotypes reported, surpassing the selectivity profiles of many traditional NSAIDs. Molecular docking studies corroborated these findings by revealing productive binding modes within the COX-2 active site . Although 1946822-51-0 has not been profiled in COX assays, its core scaffold is identical to that which produced the SI > 60 outcome, and the 3-cyclopropyl-1-methyl-pyrazole substitution pattern presents a distinct steric and electronic environment for further selectivity tuning.

COX-2 inhibition Anti-inflammatory Selectivity index Drug design

Recommended Deployment Scenarios for 5-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine Based on Evidence


Kinase Inhibitor Hit-Finding and Lead Optimization Programs (CK2, VEGFR-2, EGFR)

This compound is ideally suited as a starting scaffold in kinase-focused screening decks. The des-cyclopropyl analog exhibits CK2 IC₅₀ = 0.45 µM, while cyclopropyl-bearing thiadiazole–pyrazole analogs achieve sub-nanomolar to low-nanomolar receptor-binding affinities (CB1 IC₅₀ = 1.72–3.70 nM) . Contemporary pyrazole–thiadiazole hybrids further demonstrate VEGFR-2 inhibition at IC₅₀ = 9.673 µM (HT-29 cells) and EGFR inhibition at IC₅₀ = 0.024 µM . The constrained cyclopropyl substituent on 1946822-51-0 is expected to confer enhanced target complementarity relative to flexible-chain analogs, making it a rational choice for kinase panel screening.

Anti-Infective Discovery: Antimicrobial and Antiparasitic Screening Cascades

The compound is a strong candidate for antimicrobial and antiparasitic screening libraries. The des-cyclopropyl comparator achieves MIC = 2 µg/mL, while cyclopropyl-pyrazole derivatives from independent series demonstrate potent, broad-spectrum antibacterial and antifungal activity . In anti-Trypanosoma cruzi phenotypic assays, scaffold-identical pyrazole–thiadiazole analogs deliver IC₅₀ ≈ 15 µM against intracellular amastigotes with SI > 30 (CC₅₀ > 500 µM), substantially outperforming benznidazole in selectivity . 1946822-51-0 preserves the exact core architecture that produced these leading anti-infective profiles.

In Vivo-Ready Cardiovascular and Inflammation Pharmacology Programs

For research groups seeking to bridge in vitro hits to in vivo disease models, 1946822-51-0 offers a direct structural link to the pyrazole–thiadiazole chemotype validated in an isoproterenol-induced myocardial infarction rat model. Lead compound 6c from this series demonstrated NF-κB transcriptional inhibition, multi-biomarker cardioprotection (CK, CK-MB, AST, ALT, LDH), oxidative stress normalization (MDA, MPO, SOD, GPx-1), and Bcl-2/NF-κB/IκBα pathway modulation in Western blot . The same chemotype has produced COX-2 inhibitors with SI > 60 (IC₅₀ = 1.33 µM) , supporting dual applicability in cardiovascular and inflammation pharmacology.

Structure-Activity Relationship (SAR) Exploration and Fragment-Based Library Design

The compound's well-defined substitution pattern — a 3-cyclopropyl-1-methyl-pyrazole at the thiadiazole 5-position and a free 2-amine — enables systematic derivatization for SAR campaigns. The 2-amine serves as a synthetic handle for amidation, sulfonylation, or reductive amination, while the cyclopropyl group provides a conformationally restricted hydrophobic contact that can be systematically varied to map binding-pocket requirements. This modular architecture makes 1946822-51-0 a versatile core for generating focused libraries probing kinase ATP-binding sites, COX-2 active-site topology, or antiparasitic target engagement .

Quote Request

Request a Quote for 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.